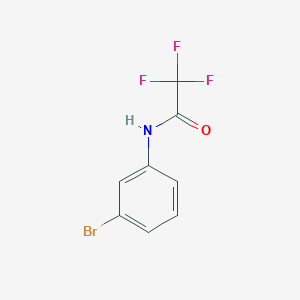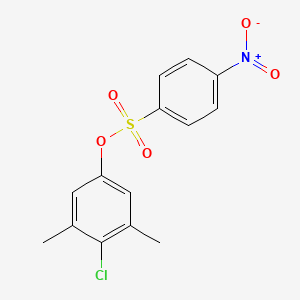
(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate, also known as CDNB, is a widely used substrate in biochemical and physiological studies. It is a versatile compound that has been used in various scientific research applications, including enzyme kinetics, drug discovery, and toxicology studies.
Scientific Research Applications
Oxidation-Reduction Reactions
- Tris(4-chloro-3,5-dimethylphenyl)methanol Formation : The reaction of 2-Chloro-1,3-dimethylbenzene with 1,4-dinitrobenzene in trifluoromethanesulfonic acid results in tris(4-chloro-3,5-dimethylphenyl)methanol. This process involves a series of benzylations, debenzylations, and rebenzylations, leading to triarylmethyl cations (R. Austin & J. Ridd, 1994).
Spectral and Dissociation Studies
- Spectral Analysis of Substituted Benzenediazosulfonates : The spectral properties of substituted 4-dimethylaminobenzenediazosulfonates have been studied. Substitution with electron-attracting groups at specific positions reduces dissociation in aqueous solutions (L. V. Beek, J. Boven, & J. Helfferich, 2010).
Nonlinear Optics
- Enhanced Solubility and Nonlinear Optical Properties : Ethyl-substituted stilbazolium derivatives, including 1-ethyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium p-nitrobenzenesulfonate, exhibit improved solubility in organic solvents and show significant second-order nonlinear optical properties (S. Okada et al., 2003).
Supramolecular Aggregation
- C-H...O, Pi-Pi, and Van Der Waals Interactions : The structures of compounds like 2-Chlorophenyl 3-nitrobenzenesulfonate demonstrate weak C-H...O interactions and supramolecular aggregation through pi-pi interactions and van der Waals contacts (N. Vembu et al., 2004).
Physicochemical Properties
- Comparative Study of Ortho-Substituted Aromatic Nitroso Compounds : The physicochemical properties of compounds like 3,5-dimethyl-4-nitrosobenzenesulfonate have been investigated, focusing on their monomer-dimer equilibria and their role as free radical spin scavengers (W. K. P. F. Venpin et al., 2013).
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-7-12(8-10(2)14(9)15)21-22(19,20)13-5-3-11(4-6-13)16(17)18/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZIYMWEGZEBAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
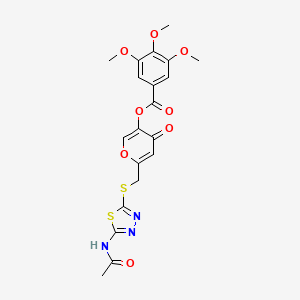
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)
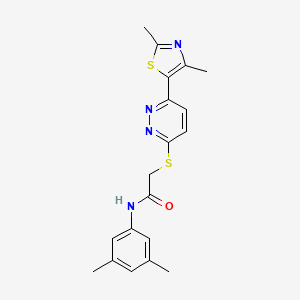
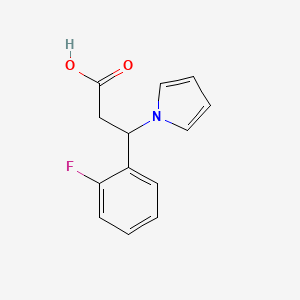
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)

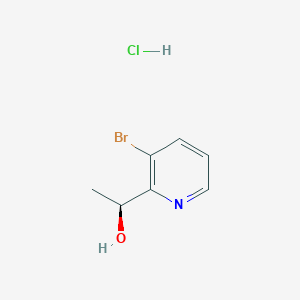

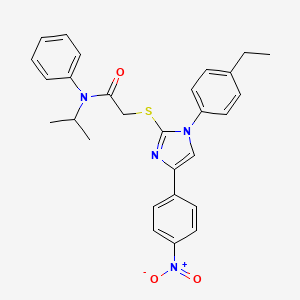
![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
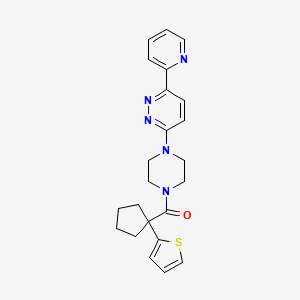
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)
